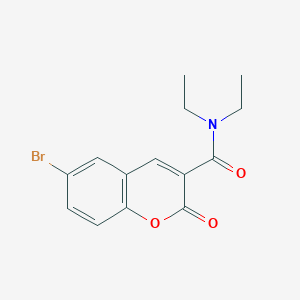

6-bromo-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide

Descripción

Propiedades

IUPAC Name |

6-bromo-N,N-diethyl-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO3/c1-3-16(4-2)13(17)11-8-9-7-10(15)5-6-12(9)19-14(11)18/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQJWVSQQYDIJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide typically involves the bromination of a coumarin precursor followed by the introduction of the N,N-diethyl group. One common method involves the bromination of 2-oxo-2H-chromene-3-carboxamide using bromine or a brominating agent in the presence of a catalyst. The resulting 6-bromo-2-oxo-2H-chromene-3-carboxamide is then reacted with diethylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of 6-bromo-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles such as the use of environmentally friendly solvents and catalysts can be applied to minimize the environmental impact of the production process .

Análisis De Reacciones Químicas

Types of Reactions

6-bromo-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include various substituted coumarin derivatives depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.

Hydrolysis: Products include 6-bromo-2-oxo-2H-chromene-3-carboxylic acid and diethylamine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Bromo-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide has been investigated for its potential as a therapeutic agent due to its various biological activities:

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against different cancer cell lines. For instance, in vitro tests revealed an IC50 value of approximately 15 µM against breast cancer cells (MCF-7), indicating significant potential for further development as an anticancer drug .

- Antimicrobial Properties : The compound has demonstrated effectiveness against multi-drug resistant strains of bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This suggests its potential as a therapeutic agent against resistant infections .

Enzyme Inhibition

The compound acts as an inhibitor for various enzymes, which is crucial for its therapeutic applications:

- Carbonic Anhydrase Inhibition : Research indicates that it selectively inhibits carbonic anhydrase IX and XII, which are associated with tumor progression and metastasis . This inhibition could be leveraged in cancer therapy.

- Monoamine Oxidase Inhibition : The compound has also been studied for its ability to inhibit monoamine oxidases, which play a role in neurodegenerative diseases . This action may contribute to its antidepressant effects.

The biological activities of 6-bromo-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide can be summarized as follows:

Case Study 1: Anticancer Efficacy

A study evaluated the effects of the compound on human breast cancer cells (MCF-7). The results indicated that treatment led to significant cell cycle arrest at the G1 phase and induced apoptosis through mitochondrial pathways. The study concluded that the bromine substitution enhances the cytotoxicity compared to non-brominated derivatives .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited potent activity, particularly against resistant strains, suggesting its potential use in developing new antibiotics .

Mecanismo De Acción

The mechanism of action of 6-bromo-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The N-substituent on the carboxamide group and additional functional groups on the chromene backbone significantly influence physicochemical properties. Key analogues include:

Key Trends :

- Polarity: Compounds with electron-withdrawing groups (e.g., dichlorophenyl ) exhibit lower solubility in nonpolar solvents compared to alkyl-substituted analogues (e.g., dimethylphenyl ).

- Steric Effects : Bulky substituents (e.g., cyclohexyl ) may hinder crystallinity, whereas planar aromatic groups (e.g., dimethoxyphenyl ) facilitate π-π stacking.

Spectral and Crystallographic Data

Infrared (IR) Spectroscopy

- Compound 12a (4-(6-Bromo-2-oxo-2H-chromene-3-carbonyl)-N,1-diphenyl-1H-pyrazole-3-carboxamide):

- Compound 1 (6-Bromo-N-{4-bromo-2-fluorophenyl}-2-oxo-2H-chromene-3-carboxamide):

Comparison: The target compound’s IR spectrum would likely show similar C=O and N–H stretches, with minor shifts depending on substituent electronic effects.

Crystallography

- 6-Bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid dimethylformamide disolvate: Monoclinic crystal system (P2₁/n) with planar chromene ring and intermolecular O–H⋯O hydrogen bonds .

- N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide :

Implications : Hydrogen bonding and planar structures enhance thermal stability and melting points (e.g., 245°C for Compound 1 ).

Actividad Biológica

6-bromo-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide is a synthetic compound classified within the coumarin derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 6-bromo-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide typically involves:

- Bromination of 2-oxo-2H-chromene-3-carboxamide using bromine or a brominating agent.

- Introduction of the N,N-diethyl group through reaction with diethylamine.

The production can be scaled up using continuous flow reactors and environmentally friendly solvents, adhering to green chemistry principles.

Antimicrobial Activity

Research indicates that 6-bromo-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various pathogens, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. For instance, compounds derived from similar structures demonstrated inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar efficacy .

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro assays revealed that it can induce apoptosis in cancer cell lines. A study reported that derivatives of this compound exhibited cytotoxic effects against several human cancer cell lines, including HCT-116 and PC-3, with IC50 values indicating substantial activity .

Anti-inflammatory Properties

The anti-inflammatory effects of 6-bromo-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide have been investigated through various models. The compound appears to modulate inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines.

The mechanism by which 6-bromo-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways.

- Receptor Modulation : It may activate or inhibit receptors that trigger beneficial cellular responses.

The presence of the N,N-diethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Case Studies

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-bromo-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide?

- Methodology : The compound can be synthesized via nucleophilic substitution of a pre-functionalized coumarin core. For example, allylation or bromination of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid derivatives using allyl bromide or brominating agents (e.g., NBS). Reactions are typically conducted in anhydrous DMF or dichloromethane with potassium carbonate as a base to deprotonate reactive sites .

- Purification : Flash column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in acetone or ether yields high-purity crystals suitable for X-ray diffraction .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : and NMR (CDCl) identify diethylamino protons (~δ 3.4–3.5 ppm, quartet) and the coumarin lactone carbonyl (~δ 160–162 ppm) .

- X-Ray Crystallography : Monoclinic crystal systems (space group ) with planar chromene rings and intermolecular hydrogen bonds (e.g., O–H⋯O) confirm molecular geometry .

- HRMS : Exact mass verification (e.g., ESI-MS m/z calculated for CHBrNO: 351.04) .

Q. What solvents and reaction conditions minimize decomposition during synthesis?

- Stability : Use anhydrous solvents (DMF, dichloromethane) under inert gas (N) to prevent hydrolysis. Reaction temperatures should not exceed 80°C to avoid lactone ring opening .

Advanced Research Questions

Q. How does the bromo substituent influence electronic and steric properties in reactivity studies?

- Electronic Effects : Bromine’s electronegativity increases electrophilicity at the 6-position, facilitating nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki-Miyaura). Computational DFT studies can map electron density distributions .

- Steric Effects : The bulky bromo group may hinder access to the 8-position, requiring bulky ligands (e.g., SPhos) in catalytic reactions .

Q. How can researchers resolve contradictions in reported reaction yields?

- Case Study : Varying yields (e.g., 51% vs. 74% in analogous coumarin syntheses) often stem from stoichiometric ratios (e.g., excess allyl bromide) or purification efficiency. Systematic optimization via factorial design (e.g., varying temperature, solvent, and catalyst load) identifies critical parameters .

Q. What computational tools predict interaction mechanisms with biological targets?

- Approach : Molecular docking (AutoDock Vina) and MD simulations model binding to enzymes like DNA gyrase or cytochrome P450. Coumarin derivatives show π-π stacking with aromatic residues (e.g., Tyr-122 in CYP3A4) .

Methodological Recommendations

- Synthetic Troubleshooting : Use TLC (silica, UV detection) to monitor reaction progress. Adjust base strength (e.g., switch KCO to CsCO) if intermediates precipitate prematurely .

- Data Contradictions : Validate purity via melting point analysis and HPLC before comparing results. Reproduce experiments with controlled humidity (<30%) to minimize solvent variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.